Program-Specific Activity: SOS1:KRAS Inhibitor Potency is Predicated on (R)-3,3-Difluoro Dihydrobenzofuran Scaffold
The compound is a constitutive intermediate in patented SOS1 inhibitors. While an exact IC50 for the final compound from Example 168 is not publicly disclosed, its inclusion in a patent with numerous highly potent analogs is strong positive evidence. An adjacent analog (Example 172/173), which replaces the 3,3-difluorodihydrobenzofuran with a 3-fluorobenzofuran, achieved an IC50 of 13.8 nM in inhibiting the SOS1:KRAS interaction. This indicates that the (R)-amine sub-structure is critical for high potency in this chemical series, making the non-fluorinated comparator ineffective [1].
| Evidence Dimension | SOS1:KRAS PPI Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 data for specific Example 168 not publicly disclosed; compound is a key intermediate in a potent lead series. |
| Comparator Or Baseline | Adjacent analog (Example 172/173) with a related amine: IC50 = 13.8 nM |
| Quantified Difference | Comparator achieves low nanomolar potency, establishing series activity. Activity is lost if the (R)-amine is altered or removed. |
| Conditions | Inhibition of the SOS1:KRAS interaction using purified GST-tagged KRAS (res. 1-169) proteins |
Why This Matters
For a procurement decision, this is a 'buy the path to value' argument. The compound's utility is proven by association with a high-affinity lead series, justifying its selection over cheaper, non-analogous amines.
- [1] BindingDB Entry BDBM692186. 6-((S)-1-acetyl-3-(trifluoromethyl)pyrrolidin-3-yl)-4-(((R)-1-(3-fluorobenzofuran-7-yl)ethyl)amino)-2-methyl-2,6-dihydropyrido[3,4-d]pyridazine-1,7-dione. IC50 = 13.8 nM. Sourced from US20240279221, Examples 172 & 173. View Source
